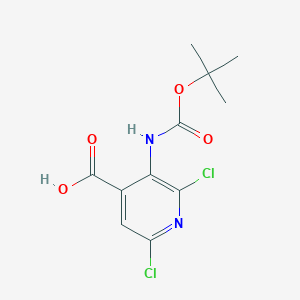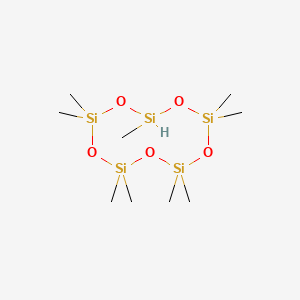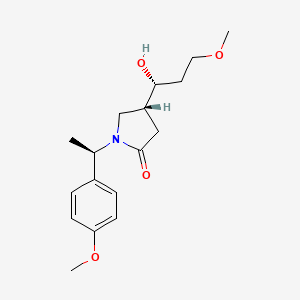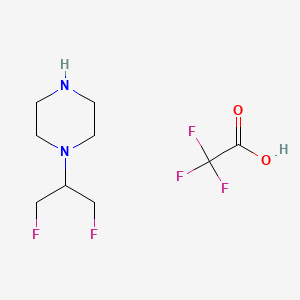
3-((tert-Butoxycarbonyl)amino)-2,6-dichloroisonicotinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 3-((terc-butoxicarbonil)amino)-2,6-dicloroisonicotínico es un compuesto químico que pertenece a la clase de los aminoácidos protegidos con terc-butoxicarbonil (Boc). Se caracteriza por la presencia de un grupo terc-butoxicarbonil unido a un grupo amino, que a su vez está conectado a una porción de ácido dicloroisonicotínico.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 3-((terc-butoxicarbonil)amino)-2,6-dicloroisonicotínico típicamente implica la protección del grupo amino con un grupo terc-butoxicarbonil. Esto se puede lograr utilizando dicarbonato de di-terc-butilo (Boc2O) en presencia de una base como hidróxido de sodio o 4-dimetilaminopiridina (DMAP) en acetonitrilo . Las condiciones de reacción a menudo implican agitar la mezcla a temperatura ambiente o calentarla para facilitar la reacción.
Métodos de Producción Industrial
Los métodos de producción industrial para los aminoácidos protegidos con Boc, incluido el ácido 3-((terc-butoxicarbonil)amino)-2,6-dicloroisonicotínico, pueden implicar el uso de sistemas de microreactores de flujo. Estos sistemas permiten una síntesis eficiente y sostenible al permitir un control preciso de las condiciones de reacción y minimizar los residuos .
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 3-((terc-butoxicarbonil)amino)-2,6-dicloroisonicotínico puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto se puede oxidar en condiciones específicas para formar los productos oxidados correspondientes.
Reducción: Se pueden llevar a cabo reacciones de reducción para eliminar el grupo protector Boc, obteniendo el aminoácido libre.
Sustitución: Los grupos dicloro en la porción de ácido isonicotínico se pueden sustituir por otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen ácido trifluoroacético (TFA) para la desprotección de Boc, borohidruro de sodio para la reducción y varios nucleófilos para reacciones de sustitución .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción y los reactivos específicos utilizados. Por ejemplo, la desprotección de Boc produce el aminoácido libre, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula.
Aplicaciones Científicas De Investigación
El ácido 3-((terc-butoxicarbonil)amino)-2,6-dicloroisonicotínico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de péptidos y otras moléculas complejas.
Biología: El compuesto se puede utilizar en el estudio de las interacciones enzima-sustrato y las modificaciones de proteínas.
Industria: El compuesto se puede utilizar en la producción de productos químicos especiales y materiales con propiedades específicas.
Mecanismo De Acción
El mecanismo de acción del ácido 3-((terc-butoxicarbonil)amino)-2,6-dicloroisonicotínico implica la interacción de sus grupos funcionales con objetivos moleculares específicos. El grupo Boc sirve como grupo protector, evitando reacciones no deseadas durante la síntesis. Una vez desprotegido, el grupo amino libre puede interactuar con varios objetivos biológicos, como enzimas y receptores, influenciando su actividad y función .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido 3-((terc-butoxicarbonil)amino)metilbenzoico: Similar en estructura pero con una porción de ácido benzoico en lugar de ácido isonicotínico.
Ácido 3-((terc-butoxicarbonil)amino)fenilborónico: Contiene un grupo ácido borónico, utilizado en diferentes aplicaciones químicas.
Singularidad
El ácido 3-((terc-butoxicarbonil)amino)-2,6-dicloroisonicotínico es único debido a la presencia de porciones tanto de amino protegido con Boc como de ácido dicloroisonicotínico. Esta combinación proporciona reactividad distintiva y potencial para diversas aplicaciones en investigación e industria.
Propiedades
Fórmula molecular |
C11H12Cl2N2O4 |
|---|---|
Peso molecular |
307.13 g/mol |
Nombre IUPAC |
2,6-dichloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C11H12Cl2N2O4/c1-11(2,3)19-10(18)15-7-5(9(16)17)4-6(12)14-8(7)13/h4H,1-3H3,(H,15,18)(H,16,17) |
Clave InChI |
IHNZMJVLJGVIDR-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1=C(N=C(C=C1C(=O)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Dibromomethyl)-2-phenylbenzo[d]oxazole](/img/structure/B11783825.png)





![7-(Aminomethyl)benzo[d]oxazol-2-amine](/img/structure/B11783857.png)

![4-(4-Chlorophenyl)-5-(methylsulfonyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11783873.png)

![8,9-Dihydro-6H-benzo[b]cyclohepta[d]thiophen-10(7H)-one](/img/structure/B11783883.png)
![1-(7-Chloro-3-hydroxybenzo[b]thiophen-2-yl)propan-1-one](/img/structure/B11783891.png)

![2-Thiomorpholino-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11783911.png)
